molecular formula C20H20N2O5S B412879 (E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 299953-31-4

(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B412879
CAS RN: 299953-31-4
M. Wt: 400.4g/mol
InChI Key: PXEJACBZVFSAIB-ZHACJKMWSA-N
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Description

The compound is likely an organic molecule with a complex structure that includes a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a nitrophenyl group (a benzene ring with a nitro group attached), and an acrylamido group (a functional group derived from acrylic acid). The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It’s likely that the compound has a planar structure due to the presence of conjugated pi bonds, which are common in aromatic rings like thiophene and phenyl .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in its structure. For instance, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of a thiophene ring could give the compound interesting electronic properties, as thiophene is a commonly used building block in organic semiconductors .

Scientific Research Applications

Crystallography and Structural Analysis

This compound can be used in crystallography to study the formation of Schiff bases, which are formed by the condensation of primary amines with aldehydes or ketones . The crystal structure analysis can provide insights into the molecular geometry, electron distribution, and potential resonance structures within the compound.

Pharmaceutical Drug Synthesis

The compound’s structure is reminiscent of indole derivatives, which are known for their wide range of biological activities. It could serve as a precursor or intermediate in the synthesis of drugs with antiviral, anti-inflammatory, or anticancer properties .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if the compound were used in an organic electronic device, its mechanism of action might involve the movement of charge carriers within its molecular structure .

Future Directions

Thiophene derivatives have been widely studied for their potential applications in organic electronics, such as in solar cells and organic field-effect transistors . Therefore, future research on this compound could explore its potential uses in these areas.

properties

IUPAC Name

ethyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-2-27-20(24)18-15-8-3-4-9-16(15)28-19(18)21-17(23)11-10-13-6-5-7-14(12-13)22(25)26/h5-7,10-12H,2-4,8-9H2,1H3,(H,21,23)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEJACBZVFSAIB-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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